molecular formula C17H14Br2O2 B14642206 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- CAS No. 56568-43-5

1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl-

Cat. No.: B14642206
CAS No.: 56568-43-5
M. Wt: 410.1 g/mol
InChI Key: KHOLAKHYOHKYLR-UHFFFAOYSA-N
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Description

1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is a chemical compound with the molecular formula C17H14Br2O2 It is a derivative of pentanedione, where two bromine atoms and two phenyl groups are substituted at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- can be synthesized through a multi-step process involving the bromination of 1,5-pentanedione followed by the introduction of phenyl groups. The reaction typically involves the use of bromine (Br2) as the brominating agent and phenylmagnesium bromide (C6H5MgBr) for the phenylation step. The reaction conditions often require a controlled temperature and the presence of a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the dibromo groups to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-1,5-pentanedione: Similar in structure but lacks the bromine atoms.

    1,5-Dibromo-2,4-pentanedione: Similar in structure but lacks the phenyl groups.

    1,5-Dibromopentane: Contains bromine atoms but lacks the diketone and phenyl groups.

Uniqueness

1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is unique due to the presence of both bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

56568-43-5

Molecular Formula

C17H14Br2O2

Molecular Weight

410.1 g/mol

IUPAC Name

2,4-dibromo-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C17H14Br2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

KHOLAKHYOHKYLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Br)Br

Origin of Product

United States

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